![molecular formula C12H14N2 B2398497 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine CAS No. 60794-85-6](/img/structure/B2398497.png)
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine” is a substituted amine, which contains a pyrrole ring and a phenyl ring. Pyrrole is a five-membered aromatic heterocycle, like benzene, but it has one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the pyrrole ring, the phenyl ring, and the methylamine group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the phenyl ring, and the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have certain solubility characteristics or stability under certain conditions .Scientific Research Applications
Electrochromic Materials
Background: Electrochromic materials change color in response to an applied voltage, making them valuable for displays, smart windows, and sensors.
Pyrrol-MMA’s Role: Researchers have synthesized a novel polymer called poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno [3,2-b:2’,3’-d]pyrrole) (P(DTP-Ph-Pyr)) from Pyrrol-MMA. This polymer exhibits reversible electrochromic behavior, transitioning from orange (neutral state) to blue (oxidized state). It boasts a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm) .
Fluorescent Probes
Background: Fluorescent probes are essential tools for visualizing biological processes and detecting specific molecules.
Pyrrol-MMA’s Role: Pyrrol-MMA derivatives, such as hexa(1H-pyrrol-1-yl)benzene (HPPB), serve as fluorescent probes. Researchers use HPPB in sensing applications due to its unique fluorescence properties .
Antibacterial Agents
Background: The search for effective antibacterial compounds remains crucial in combating infections.
Pyrrol-MMA’s Role: A series of Pyrrol-MMA derivatives were synthesized and evaluated for antibacterial activity. These compounds showed promise, and some were further tested for inhibition of specific enzymes .
Organic Electronics
Background: Conjugated polymers find applications in organic electronic devices, including organic light-emitting diodes (OLEDs).
Pyrrol-MMA’s Role: Pyrrol-MMA derivatives may serve as electron-transporting materials in OLEDs, enhancing device performance.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-(2-pyrrol-1-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9,13H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAPQZCFXIJVQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.